5,5,5-Trifluoropentane-1-sulfonate

描述

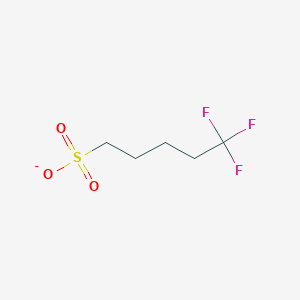

5,5,5-Trifluoropentane-1-sulfonate is a fluorinated alkyl sulfonate characterized by a pentane backbone with a terminal trifluoromethyl (-CF₃) group and a sulfonate (-SO₃⁻) moiety. Fluorinated sulfonates are known for their high thermal stability, chemical resistance, and surfactant properties, making them valuable in industrial applications such as electrolytes, catalysts, or corrosion inhibitors. The trifluoromethyl group enhances lipophilicity and stability compared to non-fluorinated analogs, though environmental persistence may be a concern .

准备方法

Synthetic Routes and Reaction Conditions

Alternative Alkali Metal Salts

Potassium salts are synthesized similarly using potassium hydroxide (KOH) instead of NaOH. This method achieves higher yields under comparable conditions.

-

5,5,5-Trifluoropentane-1-sulfonic acid is treated with aqueous KOH (1.35 g in 5 mL H₂O) in ethanol/water.

-

After heating at 80°C, the product is recrystallized from methanol to afford potassium 5,5,5-trifluoropentane-1-sulfonate (5d).

Yield : 91% (viscous liquid prior to recrystallization) .

Analytical Data :

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent and temperature critically impacts yield and purity:

Purification Techniques

Recrystallization from methanol is standard, but alternative methods have been explored:

| Method | Purity (%) | Yield (%) | Notes |

|---|---|---|---|

| Methanol Recrystallization | >99 | 80–91 | Produces crystalline solids . |

| Distillation | 95–98 | 75–85 | Less effective for high-melting salts . |

Comparative Analysis of Synthetic Methods

Sodium vs. Potassium Salts

| Property | Sodium Salt (9d) | Potassium Salt (5d) |

|---|---|---|

| Yield | 80% | 91% |

| Physical State | White solid | Viscous liquid (pre-purification) |

| Melting Point | >300°C | Not reported |

| Stability | Hygroscopic | Less hygroscopic |

The potassium variant’s higher yield is attributed to improved solubility during neutralization .

Challenges and Limitations

Side Reactions

化学反应分析

Types of Reactions

5,5,5-Trifluoropentane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under appropriate conditions.

Reduction Reactions: Reduction of the sulfonate group can yield sulfinate or thiol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like water or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of hydroxyl or amino derivatives.

Oxidation: Formation of sulfonic acids or sulfonyl fluorides.

Reduction: Formation of sulfinate or thiol derivatives.

科学研究应用

5,5,5-Trifluoropentane-1-sulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules, enhancing their solubility and reactivity.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, surfactants, and fluorinated materials with unique properties.

作用机制

The mechanism of action of 5,5,5-Trifluoropentane-1-sulfonate involves its interaction with molecular targets through the sulfonate group. This group can form strong ionic or covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

相似化合物的比较

Perfluoro(3-oxapentane-1-sulphonic acid)

Structural Differences :

- 5,5,5-Trifluoropentane-1-sulfonate : Aliphatic chain with a terminal -CF₃ group.

- Perfluoro(3-oxapentane-1-sulphonic acid) : Contains an ether oxygen (-O-) and full perfluorination, resulting in enhanced resistance to degradation.

2,4,6-Trinitrobenzenesulfonic Acid

Structural Differences :

- This compound : Aliphatic, fluorinated.

- 2,4,6-Trinitrobenzenesulfonic Acid: Aromatic with three nitro (-NO₂) groups, increasing acidity and oxidative reactivity.

Regulatory Status :

- 2,4,6-Trinitrobenzenesulfonic acid is regulated under USP standards for purity and handling, requiring pale yellow to tan crystals or standardized aqueous solutions . Fluorinated sulfonates may require similar regulatory scrutiny due to persistence concerns.

Non-Fluorinated Aliphatic Sulfonates (e.g., Pentane-1-sulfonate)

Key Differences :

- Fluorination Impact: The -CF₃ group in this compound increases hydrophobicity and chemical stability compared to non-fluorinated analogs.

- Biodegradability: Non-fluorinated sulfonates generally degrade more readily, reducing environmental risks.

Data Table: Comparative Analysis

生物活性

5,5,5-Trifluoropentane-1-sulfonate is a fluorinated sulfonate compound that has garnered attention in various fields including organic chemistry, biochemistry, and medicinal chemistry due to its unique properties and biological activities. This article delves into its synthesis, biological interactions, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 5,5,5-trifluoropentane with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. This reaction is usually performed in inert solvents like dichloromethane under controlled temperature conditions to minimize side reactions. The compound's structure includes a sulfonate group that enhances its solubility and reactivity, making it suitable for various chemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The sulfonate group can form strong ionic or covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition or modification of enzymatic activities and protein functions. The presence of fluorine atoms contributes to the compound's stability and reactivity, enhancing its potential as a biochemical tool.

Enzyme Interactions

Research indicates that this compound can be utilized in enzyme studies due to its ability to form stable complexes with enzymes. This property allows for the investigation of enzyme mechanisms and the development of specific inhibitors. For instance, the compound has been explored for its potential in designing enzyme inhibitors in drug development.

Antioxidant and Neuroprotective Activities

Recent studies have also evaluated the antioxidant properties of compounds related to this compound. For example, derivatives exhibiting similar structural features have demonstrated significant neuroprotective activities against oxidative stress in neuronal cell lines. These compounds have shown the ability to reduce reactive oxygen species (ROS) levels and improve mitochondrial membrane potential .

Case Study on Enzyme Inhibition

A notable case study involved the evaluation of a series of fluorinated compounds including this compound as potential inhibitors of cyclin-dependent kinases (CDKs). These studies highlighted the importance of fluorine substitution at specific positions on the pyrimidine core for enhancing potency against CDK9 while maintaining selectivity over CDK2 . The findings indicated that certain derivatives exhibited nanomolar inhibitory constants () against CDK9, suggesting their potential utility in cancer therapy.

Table: Summary of Biological Activities

| Activity | Compound | IC50 Value (µM) | Notes |

|---|---|---|---|

| CDK9 Inhibition | 12u (fluorinated derivative) | <0.01 | High selectivity over CDK2 |

| Antioxidant Activity | Derivative 6b | Not specified | Effective in reducing ROS levels |

| Neuroprotective Activity | Derivative 7b | Not specified | Significant recovery of mitochondrial potential |

常见问题

Q. Basic Research: Synthesis and Characterization

Q1: What are the optimal synthetic routes for 5,5,5-Trifluoropentane-1-sulfonate, and how can purity be maximized during synthesis? Methodological Answer: Synthesis typically involves sulfonation of 5,5,5-trifluoropentanol using sulfonating agents (e.g., sulfur trioxide complexes or chlorosulfonic acid). Key steps include:

- Stepwise addition of the sulfonating agent under anhydrous conditions to minimize hydrolysis byproducts.

- Low-temperature control (0–5°C) to reduce side reactions.

- Purification via recrystallization from polar aprotic solvents (e.g., acetonitrile) or chromatography on silica gel with ethyl acetate/hexane gradients .

Purity (>95%) can be confirmed using 19F NMR (to detect residual trifluoromethyl impurities) and HPLC-MS (to assess sulfonate ester stability) .

Q. Basic Research: Reactivity and Stability

Q2: How does the trifluoromethyl group influence the electrophilicity of this compound in nucleophilic substitution reactions? Methodological Answer: The trifluoromethyl group enhances electrophilicity due to its strong electron-withdrawing effect, stabilizing the transition state during SN2 reactions. To quantify this:

- Compare kinetic studies with non-fluorinated analogs (e.g., pentane-1-sulfonate) using nucleophiles like iodide or amines.

- Use DFT calculations to map charge distribution at the sulfonate group (e.g., Mulliken charges) .

- Monitor stability under varying pH: The compound is prone to hydrolysis in basic conditions (pH > 9), requiring buffered solutions (pH 5–7) for long-term storage .

Q. Advanced Research: Biological Interactions

Q3: What experimental strategies are recommended to assess the biological activity of this compound in protein-binding assays? Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serum albumin) on a sensor chip and measure binding kinetics (ka/kd) at varying sulfonate concentrations.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (trifluoromethyl) vs. electrostatic (sulfonate) interactions .

- Competitive assays: Use fluorescent probes (e.g., ANS) to detect displacement from hydrophobic protein pockets .

Q. Advanced Research: Data Contradictions

Q4: How can researchers resolve discrepancies in reported reactivity of this compound with aromatic amines? Methodological Answer: Contradictions may arise from solvent polarity or amine basicity. A systematic approach includes:

- Solvent screening: Compare reaction rates in DMSO (polar aprotic) vs. THF (less polar).

- Hammett analysis: Correlate substituent effects (σ values) of aromatic amines with reaction rates.

- In-situ monitoring: Use FT-IR to track sulfonate ester decay and amine adduct formation .

Q. Advanced Research: Computational Modeling

Q5: What computational tools are effective for predicting the environmental fate of this compound? Methodological Answer:

- COMSOL Multiphysics: Model hydrolysis kinetics under environmental conditions (pH, temperature) using reaction engineering modules.

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to predict adsorption/leaching behavior.

- Density Functional Theory (DFT): Calculate degradation pathways (e.g., radical-mediated C-F bond cleavage) .

Q. Advanced Research: Environmental Impact

Q6: What methodologies are suitable for detecting this compound in environmental samples? Methodological Answer:

- Solid-Phase Extraction (SPE): Use C18 cartridges to concentrate the compound from water samples.

- LC-HRMS: Employ a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor m/z 231.02 ([M-H]⁻) with a Q-TOF mass spectrometer.

- 19F NMR: Quantify at ˗63 ppm (CF3 group) in soil extracts after Soxhlet extraction .

属性

IUPAC Name |

5,5,5-trifluoropentane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O3S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H,9,10,11)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUCKDVLNXZVMR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3O3S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591483 | |

| Record name | 1:4 Fluorotelomer sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164523-19-7 | |

| Record name | 1:4 Fluorotelomer sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。